Commercial Purity Differential: Acetate Salt (95%) vs. Free Base (90%) – A 5-Percentage-Point Gap with Implications for Synthetic Reproducibility
The acetate salt (CAS 1909326-26-6) is consistently supplied at a standard purity of 95% across multiple independent suppliers including Bidepharm, CymitQuimica, Macklin, and Leyan . In contrast, the corresponding free base (CAS 1330276-33-9) is supplied at only 90% purity by Leyan, its primary commercial source . This 5-percentage-point purity differential means that the free base contains approximately twice the total impurity burden (10% vs. 5%), which can introduce unidentified side products in multi-step synthetic sequences, compromise yield calculations, and necessitate additional purification steps. Higher initial purity of the acetate salt reduces the probability of impurity carry-through to downstream intermediates, a critical consideration in medicinal chemistry campaigns where intermediate purity directly affects biological assay interpretability.
| Evidence Dimension | Commercial standard purity (as declared by suppliers) |
|---|---|
| Target Compound Data | 95% (Bidepharm, CymitQuimica, Macklin, Leyan) |
| Comparator Or Baseline | Free base (CAS 1330276-33-9): 90% (Leyan); Hydrochloride salt (CAS 1330154-02-3): 95% (AKSci); N-Boc-aminomethylamidine HCl (CAS 691898-38-1): 95–98% (Leyan) |
| Quantified Difference | Acetate salt: 95% vs. free base: 90% (Δ = +5 percentage points higher purity); equivalent purity to HCl salt and linear homolog |
| Conditions | Supplier-declared purity values from product pages; acetate salt data confirmed by ≥4 independent vendors |
Why This Matters
A 5-percentage-point purity advantage translates to half the impurity burden, reducing the risk of side reactions and improving batch-to-batch reproducibility in multi-step synthetic routes where intermediate purity is critical for downstream biological assay validity.
